![molecular formula C18H22O3 B4934961 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B4934961.png)
2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene
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Overview
Description
2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene is an organic compound with a complex structure that includes methoxyphenoxy and dimethylbenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene typically involves the reaction of 2-methoxyphenol with 1,3-dimethylbenzene under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Sodium hydride, alkyl halides, aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Reduced aromatic compounds.
Substitution: Alkylated derivatives.
Scientific Research Applications
2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene
- 2-[3-(3-methoxyphenoxy)propoxy]-1,3-dimethylbenzene
- 1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene
Uniqueness
2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene is unique due to its specific substitution pattern and the presence of both methoxyphenoxy and dimethylbenzene groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-14-8-6-9-15(2)18(14)21-13-7-12-20-17-11-5-4-10-16(17)19-3/h4-6,8-11H,7,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEOMSUDJWUANS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCOC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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